3-Benzyl-1,5,3-dioxazepane

Übersicht

Beschreibung

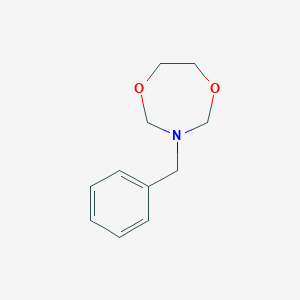

3-Benzyl-1,5,3-dioxazepane: is an organic compound with the molecular formula C₁₁H₁₅NO₂ It is a heterocyclic compound containing a seven-membered ring with two oxygen atoms and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,5,3-dioxazepane typically involves the reaction of benzylamine with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the seven-membered ring structure. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product from any impurities.

Analyse Chemischer Reaktionen

Mannich Reactions

3-Benzyl-1,5,3-dioxazepane participates in Lewis acid-catalyzed Mannich reactions with difuryl-substituted toluenesulfonamides. The reaction proceeds via nucleophilic attack on the sulfonamide's carbonyl group, forming heterocyclic products .

Reaction Conditions and Outcomes

| Catalyst | Solvent | Yield (%) | Product Description |

|---|---|---|---|

| Trimethylsilyl chloride | Dichloromethane | 80–90 | Furyl-substituted sulfonamides with seven-membered ring systems |

This reaction highlights the compound’s role as a nucleophile in forming biologically active sulfonamides with potential antimicrobial properties .

Click Chemistry (Cu-Catalyzed Azide-Alkyne Cycloaddition)

This compound reacts with propargylamines under copper(I) catalysis to form bis-1,2,3-triazoles. This reaction demonstrates its utility in click chemistry for constructing complex heterocycles .

Reaction Parameters

| Catalyst | Substrate | Solvent | Yield (%) | Product Type |

|---|---|---|---|---|

| CuCl | Propargylamine | THF | 70–85 | Bis-1,2,3-triazoles |

The reaction is rapid under mild conditions and shows high selectivity, making it suitable for drug discovery applications .

Conformational Behavior and Reactivity

The compound adopts a chair-conformation (CC) in solution due to reduced lone-pair repulsion between nitrogen atoms. This conformation facilitates nucleophilic attack in Mannich reactions .

Conformational Analysis

| Conformation | Stability Factors | Dominant Product |

|---|---|---|

| CC | Reduced lone-pair repulsion | Anti-isomers |

| BC | Steric hindrance from benzyl groups | Minor byproducts |

The anti-isomer is kinetically favored due to reduced steric strain in the transition state .

Mechanistic Insights

The compound’s reactivity is influenced by:

-

Lewis acid catalysis (e.g., trimethylsilyl chloride) enhances nucleophilicity in Mannich reactions .

-

Copper(I) catalysts stabilize transient intermediates in click chemistry, enabling efficient triazole formation .

-

Conformational flexibility allows adaptation to steric and electronic demands of reaction partners .

Wissenschaftliche Forschungsanwendungen

3-Benzyl-1,5,3-dioxazepane has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Benzyl-1,5,3-dioxazepane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These complexes can then participate in various biochemical processes, such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1,4-Dioxane: A six-membered ring with two oxygen atoms, used as a solvent and in the synthesis of other chemicals.

Morpholine: A six-membered ring with one oxygen and one nitrogen atom, used as a solvent and in the production of rubber chemicals.

Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and as a corrosion inhibitor.

Uniqueness: 3-Benzyl-1,5,3-dioxazepane is unique due to its seven-membered ring structure, which provides different chemical and physical properties compared to the six-membered rings of similar compounds. This unique structure allows for specific interactions and applications that are not possible with other compounds.

Biologische Aktivität

3-Benzyl-1,5,3-dioxazepane is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₅N O₂

CAS Number: 1019208-03-7

This compound features a seven-membered ring containing two oxygen atoms and one nitrogen atom. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines. The proposed mechanism includes the inhibition of key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic processes, leading to reduced cell viability in cancer cells.

- Receptor Binding: It can act as a ligand for certain receptors, modulating signaling pathways that control cell growth and differentiation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against a panel of bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has potential as a lead structure for developing new antimicrobial agents.

Study 2: Anticancer Properties

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated dose-dependent cytotoxicity:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

The study concluded that higher concentrations significantly reduced cell viability, indicating potential for further development as an anticancer drug.

Eigenschaften

IUPAC Name |

3-benzyl-1,5,3-dioxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCDMNZVBSZIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN(CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.